5-Methoxy-1-indanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

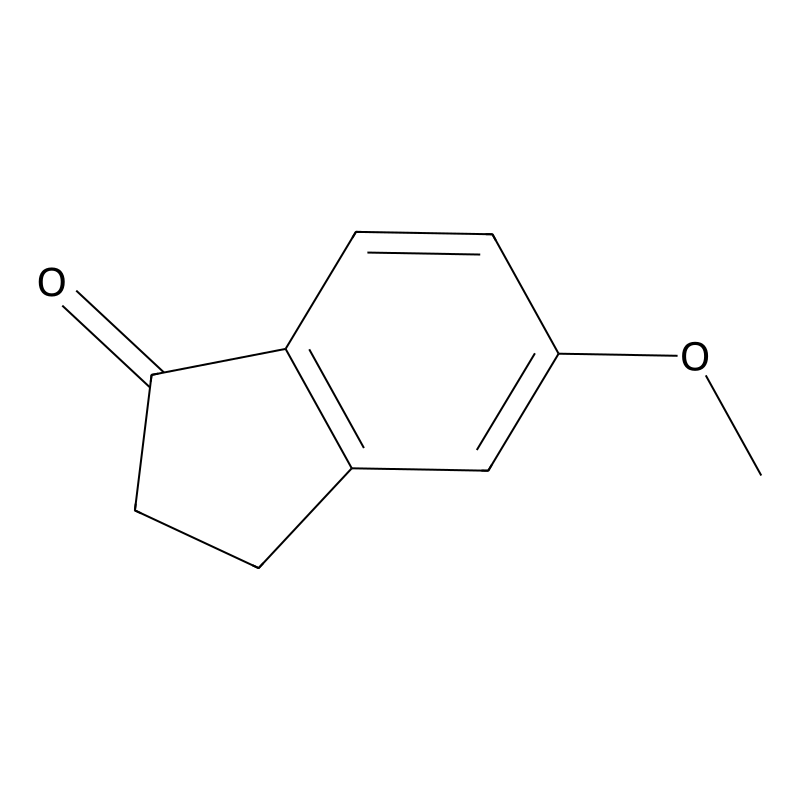

5-Methoxy-1-indanone is an organic compound with the molecular formula C10H10O2, characterized by a methoxy group (-OCH3) located at the fifth position of the indanone ring. This compound appears as a light yellow to orange crystalline powder with a melting point ranging from 108°C to 112°C and is soluble in methanol . Its structure enables various

Synthesis:

-Methoxy-1-indanone is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the scientific literature, with variations in starting materials and reaction conditions. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with 1-indanone carboxylic acid chloride, followed by cyclization and decarboxylation.

Biological Activity:

While 5-Methoxy-1-indanone itself hasn't been extensively studied for its biological activity, it serves as a valuable building block for the synthesis of more complex molecules with diverse biological properties. Some examples include:

- Anti-cancer agents: Researchers have synthesized and evaluated various derivatives of 5-Methoxy-1-indanone for their potential anti-cancer activity. Some derivatives have shown promising results in inhibiting the growth and proliferation of cancer cells, with potential applications in cancer treatment.

- Neuroprotective agents: Studies suggest that certain 5-Methoxy-1-indanone derivatives may possess neuroprotective properties. These derivatives may help to protect nerve cells from damage caused by oxidative stress or neurodegenerative diseases like Alzheimer's and Parkinson's.

- Antimicrobial agents: Some research has explored the potential antimicrobial activity of 5-Methoxy-1-indanone derivatives. These derivatives have shown activity against various bacteria and fungi, suggesting potential applications in the development of new antibiotics and antifungals [].

- Oxidation: It can be oxidized to form 5-methoxyindanone-2-carboxylic acid, using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert it into 5-methoxyindan-1-ol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxy group can be replaced by other functional groups under suitable conditions, facilitating diverse synthetic pathways .

Common Reagents and ConditionsReaction Type Common Reagents Major Products Oxidation Potassium permanganate, CrO3 5-Methoxyindanone-2-carboxylic acid Reduction Lithium aluminum hydride, NaBH4 5-Methoxyindan-1-ol Substitution Halogens (e.g., bromine), amines Various substituted indanones

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, CrO3 | 5-Methoxyindanone-2-carboxylic acid |

| Reduction | Lithium aluminum hydride, NaBH4 | 5-Methoxyindan-1-ol |

| Substitution | Halogens (e.g., bromine), amines | Various substituted indanones |

5-Methoxy-1-indanone exhibits notable biological activities, particularly in cancer research. It has been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in specific cancer cell lines, such as estrogen receptor-negative breast cancer cells. The compound interacts with various enzymes and proteins, suggesting potential roles in enzyme inhibition and protein interactions .

Mechanisms of Action

The compound's biological effects are mediated through several mechanisms:

- Enzyme Inhibition: It may inhibit enzymes involved in apoptotic pathways, leading to increased cell death in cancerous cells.

- Cytotoxic Potential: Its cytotoxic properties indicate interactions with cellular components that regulate cell viability .

The synthesis of 5-Methoxy-1-indanone can be achieved through various methods:

- Starting from Indanone: The introduction of a methoxy group at the fifth position can be accomplished via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

- Bromination and Substitution: Photochemical bromination followed by substitution reactions can yield derivatives of 5-methoxy-1-indanone .

5-Methoxy-1-indanone has diverse applications across multiple fields:

- Chemical Industry: It serves as a building block for synthesizing more complex organic molecules.

- Biological Research: Used in studies related to enzyme inhibition and protein interactions, particularly in cancer research.

- Material Science: Acts as an intermediate for producing advanced materials .

Studies have indicated that 5-Methoxy-1-indanone interacts with various biomolecules, affecting cellular pathways associated with growth and apoptosis. These interactions highlight its potential use as a therapeutic agent in treating certain cancers. Further research is ongoing to elucidate its specific mechanisms of action and potential therapeutic applications .

Similar Compounds: Comparison

5-Methoxy-1-indanone shares structural similarities with other indanones but is unique due to the positioning of the methoxy group. Below is a comparison with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-1-indanone | Methyl group at position 2 | Different reactivity due to methyl positioning |

| 3-Methyl-1-indanone | Methyl group at position 3 | Varies in oxidation potential |

| 4-Methoxy-1-indanone | Methoxy group at position 4 | Different biological activity |

| 6-Methoxy-1-indanone | Methoxy group at position 6 | Unique substitution patterns |

| 5,6-Dimethoxy-1-indanone | Two methoxy groups at positions 5 and 6 | Increased steric hindrance affects reactivity |

The unique positioning of the methoxy group in 5-Methoxy-1-indanone influences its chemical reactivity and biological activity compared to these analogs, making it particularly valuable for specific applications in medicinal chemistry and materials science .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant